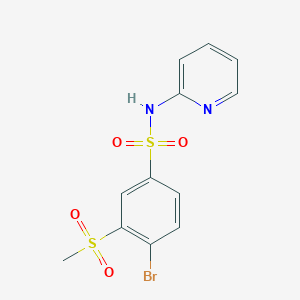
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. This compound is also known as BAY 43-9006 and Sorafenib, which is a drug that has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. The purpose of
Mechanism of Action
The mechanism of action of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide involves the inhibition of tyrosine kinases that are involved in tumor growth and angiogenesis. Sorafenib targets multiple tyrosine kinases such as VEGFR, PDGFR, and RAF, which are involved in the signaling pathways that promote tumor growth and angiogenesis. By inhibiting these kinases, Sorafenib can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide are mainly related to its anti-tumor effects. Sorafenib has been shown to inhibit the growth and spread of cancer cells in various types of cancer such as renal cell carcinoma and hepatocellular carcinoma. Additionally, Sorafenib has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide is its potential applications in various areas of scientific research. Sorafenib, which is derived from this compound, has been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide. One area of research is the development of new drugs that are derived from this compound for the treatment of other types of cancer. Additionally, research can be conducted to investigate the potential applications of this compound in other areas such as cardiovascular disease and inflammation. Furthermore, research can be conducted to improve the solubility of this compound to make it more accessible for use in experiments.
Synthesis Methods
The synthesis of 4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide involves the reaction of 2-amino-4-bromo-5-methylsulfonylbenzoic acid with pyridine-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The resulting product is then purified by recrystallization to obtain a white solid compound with a melting point of 229-231°C.
Scientific Research Applications
4-bromo-3-(methylsulfonyl)-N-pyridin-2-ylbenzenesulfonamide has been widely used in scientific research due to its potential applications in various areas. One of the main areas of research is cancer treatment. Sorafenib, which is a drug derived from this compound, has been shown to have anti-tumor effects by inhibiting the activity of tyrosine kinases that are involved in tumor growth and angiogenesis. Other areas of research include cardiovascular disease, diabetes, and inflammation.
properties
IUPAC Name |
4-bromo-3-methylsulfonyl-N-pyridin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O4S2/c1-20(16,17)11-8-9(5-6-10(11)13)21(18,19)15-12-4-2-3-7-14-12/h2-8H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWRNMDMQOAXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-3-methylsulfonyl-N-pyridin-2-ylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[2-(diethylamino)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5183799.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzoic acid](/img/structure/B5183811.png)
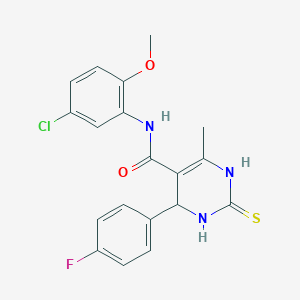
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methylpropanamide](/img/structure/B5183823.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-phenylacetamide](/img/structure/B5183829.png)
![N-ethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pentenamide](/img/structure/B5183831.png)
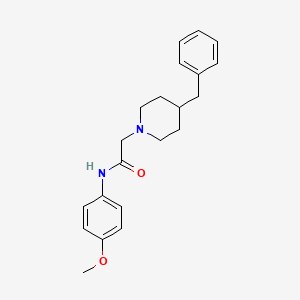
![diethyl 5-({[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5183849.png)
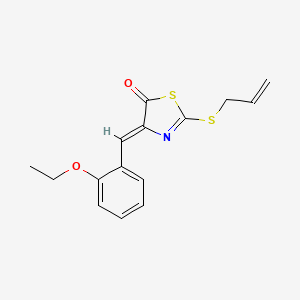
![3-{5-[(4-carboxyphenyl)sulfonyl]-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}-4-methylbenzoic acid](/img/structure/B5183858.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5183861.png)
![3,3'-[{5-[(4-nitrobenzoyl)amino]-1,3-phenylene}bis(carbonylimino)]dibenzoic acid](/img/structure/B5183878.png)
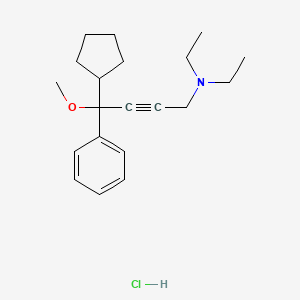
![2-methyl-3-[3-(1H-pyrazol-3-yl)phenyl]pyrazine](/img/structure/B5183902.png)